盐酸去甲丁苯那芬

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmethyl Butenafine Hydrochloride is a compound used in infectious disease research . It is related to Butenafine, which is a medication used to treat a variety of fungal skin infections such as ringworm, athlete’s foot, and jock itch .

Synthesis Analysis

A demethylated analogue of butenafine, and its corresponding hydrochloride salt, was prepared by a short and simple synthetic route, and showed inhibitory activity against filamentous fungi . The synthesis involved the use of solid lipid (Compritol 888 ATO), liquid lipid (Labrasol), and surfactant (tween 80) based on maximum solubility .Molecular Structure Analysis

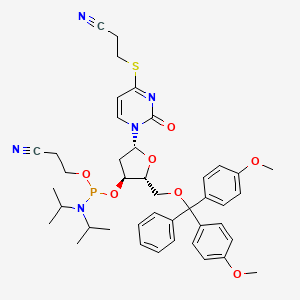

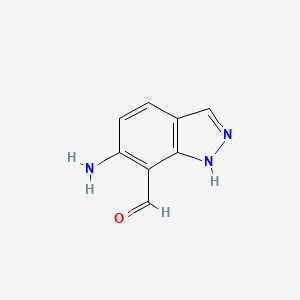

The molecular structure of Desmethyl Butenafine Hydrochloride is represented by the formula C22H26ClN . More detailed information about its molecular structure can be found in the referenced databases .科学研究应用

基于纳米脂质载体的局部凝胶制剂

盐酸去甲丁苯那芬已被用于制备基于纳米脂质载体的局部凝胶。该研究旨在使用固体和液体脂质制备和优化盐酸丁苯那芬的NLCs制剂。 经优化的选定BF-NLCopt被进一步转化为基于卡波姆的凝胶,用于局部应用治疗真菌感染 .

抗真菌活性

盐酸丁苯那芬的NLCs制剂已显示出显著的抗真菌活性。 抗真菌结果显示,在两个时间点上,其功效均优于BF凝胶 .

刺激性研究

盐酸去甲丁苯那芬的NLCs制剂已被用于刺激性研究。 刺激评分的低值(0.17)表明在应用后对皮肤的刺激性可以忽略不计

作用机制

Target of Action

Desmethyl Butenafine Hydrochloride, a synthetic benzylamine antifungal agent, primarily targets the squalene epoxidase enzyme . This enzyme plays a crucial role in the formation of sterols, which are necessary for fungal cell membranes .

Mode of Action

The compound’s mode of action involves the inhibition of sterol synthesis . Specifically, Desmethyl Butenafine Hydrochloride acts to inhibit the activity of the squalene epoxidase enzyme . This inhibition disrupts the formation of sterols, essential components of fungal cell membranes .

Biochemical Pathways

The affected biochemical pathway is the sterol biosynthesis pathway . By inhibiting the squalene epoxidase enzyme, Desmethyl Butenafine Hydrochloride prevents the formation of ergosterol, a major fungal membrane sterol . This results in a deficiency in ergosterol, which regulates membrane fluidity, biogenesis, and functions . The damage to ergosterol leads to increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .

Pharmacokinetics

It is known that butenafine, a related compound, is minimally systemic and is metabolized in the liver .

Result of Action

The result of Desmethyl Butenafine Hydrochloride’s action is the inhibition of fungal growth . By disrupting sterol synthesis and increasing membrane permeability, the compound causes the leakage of cellular components, leading to the death of the fungal cell . This makes Desmethyl Butenafine Hydrochloride fungicidal rather than merely fungistatic .

Action Environment

The action environment of Desmethyl Butenafine Hydrochloride is typically the site of fungal infection on the body. The compound is used topically to treat various dermatologic infections . Environmental factors such as temperature, humidity, and the presence of other microorganisms may influence the compound’s action, efficacy, and stability.

未来方向

Recent research has focused on optimizing the formulation of Butenafine Hydrochloride for topical application in the treatment of fungal infection . This includes the development of a nano lipid carrier-based gel, which has shown promising results in terms of drug release, anti-fungal activity, and skin irritation .

生化分析

Biochemical Properties

Desmethyl Butenafine Hydrochloride, like its parent compound Butenafine Hydrochloride, is believed to inhibit the synthesis of sterols, which are essential components of fungal cell membranes . This inhibition is achieved by acting on the enzyme squalene epoxidase, which plays a crucial role in the formation of sterols .

Cellular Effects

Desmethyl Butenafine Hydrochloride, through its antifungal activity, alters the cellular membranes of fungi, leading to increased membrane permeability and growth inhibition . It is mainly active against dermatophytes and has superior fungicidal activity against this group of fungi .

Molecular Mechanism

The molecular mechanism of Desmethyl Butenafine Hydrochloride involves the inhibition of the squalene epoxidase enzyme, which is essential in the formation of sterols necessary for fungal cell membranes . This inhibition leads to a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions .

Dosage Effects in Animal Models

Animal models are often used to evaluate the efficacy of antifungal compounds against dermatophytes .

Metabolic Pathways

Butenafine Hydrochloride is metabolized via cytochrome P450 (CYP) 1A2-catalyzed oxidative pathways, resulting in two active circulating metabolites .

Transport and Distribution

Butenafine Hydrochloride is a synthetic benzylamine antifungal agent that is believed to involve the synthesis inhibition of sterols .

Subcellular Localization

The localization of mRNAs has been shown to be a prevalent mechanism used in a variety of cell types in animal development .

属性

IUPAC Name |

1-(4-tert-butylphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N.ClH/c1-22(2,3)20-13-11-17(12-14-20)15-23-16-19-9-6-8-18-7-4-5-10-21(18)19;/h4-14,23H,15-16H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUWBHDSYHEYDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

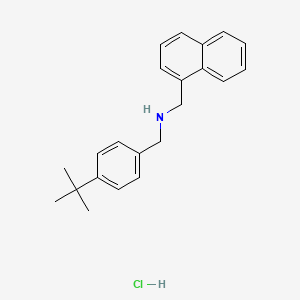

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)

![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)